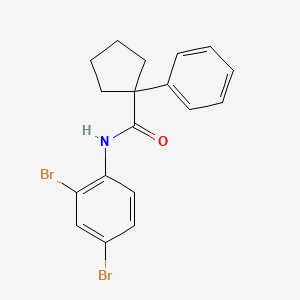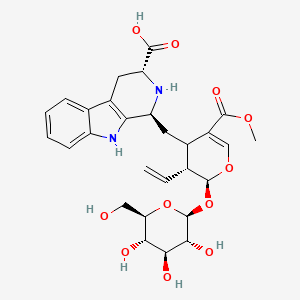
Strictosidine, 5alpha-carboxy-
Vue d'ensemble
Description
Strictosidine is a natural chemical compound classified as a glucoalkaloid and a vinca alkaloid . It is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase .
Synthesis Analysis
The synthesis of strictosidine involves the condensation of tryptamine with secologanin to form strictosidine in a formal Pictet–Spengler reaction . This condensation is the first committed step in alkaloid synthesis, making strictosidine synthase a fundamental player in the majority of the indole-alkaloid pathways .
Molecular Structure Analysis
The molecular structure of strictosidine is complex. Physicochemical characterization performed by Expasy’s Protparam server indicates the acidic nature of this protein, with a computed theoretical isoelectric point (pI) found to be less than 7 . The aliphatic index 73.04 indicates the thermal stability of the protein .
Chemical Reactions Analysis
The Pictet-Spengler reaction, which yields either a beta-carboline or a tetrahydroquinoline product from an aromatic amine and an aldehyde, is widely utilized in plant alkaloid biosynthesis . Strictosidine synthase plays a role in catalyzing the stereoselective synthesis of a beta-carboline product .
Physical And Chemical Properties Analysis
The computed theoretical isoelectric point (pI) found to be less than 7 indicates the acidic nature of this protein . The aliphatic index 73.04 indicates the thermal stability of the protein .
Applications De Recherche Scientifique
Rôle dans la résistance des plantes aux stress biotiques/abiotiques
La famille des gènes de type strictosidine synthase (SSL), qui comprend le gène de la strictosidine, joue un rôle crucial dans la résistance des plantes aux stress biotiques/abiotiques . Cette famille est une petite famille de gènes régulés par l'immunité des plantes. La région du promoteur des PtrSSLs contient un grand nombre d'éléments de réponse au stress biotique/abiotique .
Rôle dans la synthèse des alcaloïdes monoterpéniques
La strictosidine est une substance précurseur bien connue qui intervient dans la biosynthèse de novo de nombreux alcaloïdes végétaux . La strictosidine synthase (SSL, E.C.4.3.3.2.) catalyse la synthèse de la strictosamide (STR) à partir du diphosphate de géraniol et de la tryptamine dans le cytoplasme .
Rôle dans la défense des plantes
Un pool de strictosidine existe dans les plantes, et les produits de déglucosylation de la strictosidine sont spécifiquement responsables de la réticulation et de la précipitation des protéines in vitro . Ceci suggère un rôle potentiel pour l'activation de la strictosidine dans la défense des plantes .
Rôle dans la croissance et le développement du maïs
La famille des gènes de type strictosidine synthase (SSL) est censée catalyser l'étape clé de la voie de biosynthèse des alcaloïdes monoterpéniques en réponse aux stress environnementaux . Cependant, le rôle des gènes ZmSSL dans la croissance et le développement du maïs et sa réponse aux stress est inconnu .
Rôle dans le réseau de régulation transcriptionnelle
Dans la nature, les plantes se défendent contre les facteurs biotiques et abiotiques dommageables par le biais d'une variété de réponses de défense . Les diverses réponses de défense des plantes dépendent d'un réseau de régulation transcriptionnelle composé de facteurs de transcription (TF) de haut niveau et de gènes structuraux de bas niveau .
Rôle dans l'évolution de la famille SSL chez le maïs
Une analyse de colinéarité a montré que la duplication en tandem joue un rôle important dans l'évolution de la famille SSL chez le maïs . Les gènes ZmSSL partagent davantage de gènes colinéaires dans les cultures (maïs, sorgho, riz et Ae. tauschii) que dans Arabidopsis .
Mécanisme D'action
Target of Action
Strictosidine, 5alpha-carboxy- primarily targets the enzyme strictosidine synthase . This enzyme is responsible for the condensation of tryptamine and secologanin, which is the first committed step in the indole-alkaloid pathway . The enzyme is correctly targeted to the vacuole in transgenic tobacco .
Mode of Action
Strictosidine, 5alpha-carboxy- interacts with its target, strictosidine synthase, to catalyze the Pictet–Spengler reaction between tryptamine and secologanin . This leads to the formation of strictosidine, an indispensable intermediate compound during the biosynthesis of terpenoid indole alkaloids (TIAs) and β-carboline alkaloids (BCAs) .
Biochemical Pathways
The biochemical pathway affected by Strictosidine, 5alpha-carboxy- is the biosynthesis of monoterpenoid indole alkaloids in plants . Strictosidine synthase follows strictosidine β-D-glucosidase (SG) in the production of the reactive intermediate required for the formation of the large family of monoterpenoid indole alkaloids in plants . This family is composed of approximately 2000 structurally diverse compounds .
Pharmacokinetics
The expression of the strictosidine synthase gene can greatly influence the production of many compounds .
Result of Action
The result of the action of Strictosidine, 5alpha-carboxy- is the production of a large family of monoterpenoid indole alkaloids in plants . These alkaloids are structurally diverse and have various pharmacological effects .
Action Environment
The action of Strictosidine, 5alpha-carboxy- can be influenced by environmental factors. For example, the strictosidine synthase-like (SSL) family is thought to catalyze the key step in the monoterpene alkaloids synthesis pathway in response to environmental stresses . .
Orientations Futures
Engineered yeast has been used to produce the alkaloids vindoline and catharanthine, which are precursors to the anti-cancer drug vinblastine . In the future, the yeast strain optimized to make strictosidine could be used as a robust platform for producing any MIA . It could serve as a versatile chassis for producing more than 3,000 other monoterpene indole alkaloids and unnatural analogues .
Analyse Biochimique
Biochemical Properties
Strictosidine, 5alpha-carboxy-, is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase . This compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Strictosidine, 5alpha-carboxy-, has been shown to have a potential role in plant defense. It has been found that the strictosidine deglucosylation product(s) was (were) specifically responsible for in vitro protein cross-linking and precipitation . This suggests that strictosidine activation could have a significant impact on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of Strictosidine, 5alpha-carboxy-, involves the production of a reactive intermediate required for the formation of the large family of monoterpenoid indole alkaloids in plants . This process is facilitated by strictosidine synthase (STR1) and strictosidine β-D-glucosidase (SGD), which activate the glucoside strictosidine and allow it to enter the multiple indole alkaloid pathways .
Metabolic Pathways
Strictosidine, 5alpha-carboxy-, is involved in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . The metabolic pathways of this compound help to define the subgroups of strictosidine derivatives .
Subcellular Localization
Strictosidine synthase from both Catharanthus roseus and Rauvolfia serpentina were localized to the vacuole, whereas strictosidine β-D-glucosidase from both species were shown to accumulate as highly stable supramolecular aggregates within the nucleus . This suggests that Strictosidine, 5alpha-carboxy-, may have specific subcellular localizations that affect its activity or function .
Propriétés
IUPAC Name |
(1S,3R)-1-[[(2S,3R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36)/t12-,14?,18+,19-,20-,22-,23+,24-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKZIVMTXZLOTP-ZCCQUAMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H](C1C[C@H]2C3=C(C[C@@H](N2)C(=O)O)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955912 | |
| Record name | 1-{[3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]methyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34371-11-4 | |
| Record name | Strictosidine, 5alpha-carboxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]methyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)
![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)

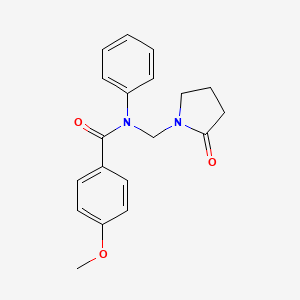
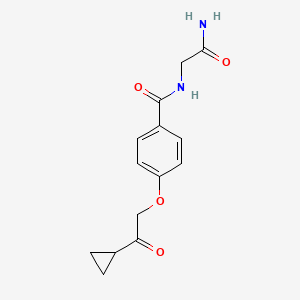
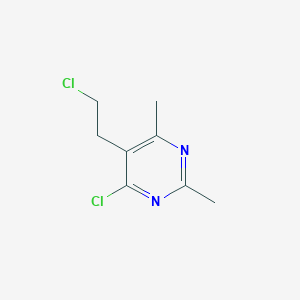
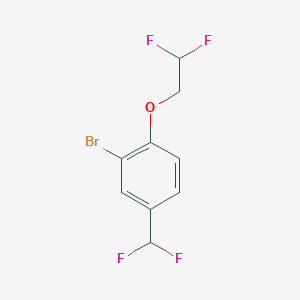

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)

